(2,2-difluoro-1-methylcyclopropyl)boronic acid
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Overview
Description
(2,2-difluoro-1-methylcyclopropyl)boronic acid is a boronic acid derivative with the molecular formula C4H7BF2O2 and a molecular weight of 135.9 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a methyl group, along with a boronic acid functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
One common method involves the reaction of 2,2-difluoro-1-methyl-cyclopropane with boronic acid reagents under specific conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
(2,2-difluoro-1-methylcyclopropyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2,2-difluoro-1-methylcyclopropyl)boronic acid has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,2-difluoro-1-methylcyclopropyl)boronic acid in chemical reactions involves the interaction of the boronic acid group with other reactants. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
(2,2-difluoro-1-methylcyclopropyl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions but lacks the unique structural features of the cyclopropane ring.
Methylboronic acid: Simpler structure with different reactivity and applications.
2,2-Difluoro-1-phenyl-cyclopropaneboronic acid: Similar structure but with a phenyl group instead of a methyl group, leading to different reactivity and applications.
Properties
IUPAC Name |
(2,2-difluoro-1-methylcyclopropyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF2O2/c1-3(5(8)9)2-4(3,6)7/h8-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGUHWRAKIZNFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1(CC1(F)F)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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